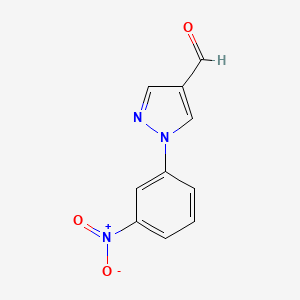

1-(3-Nitrophenyl)pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Nitrophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7N3O3 .

Synthesis Analysis

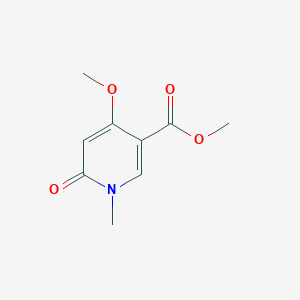

The synthesis of pyrazole derivatives, such as 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A novel family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .Molecular Structure Analysis

The molecular structure of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring .Chemical Reactions Analysis

Pyrazole-3(4)-carbaldehyde, a related compound, undergoes various chemical reactions such as addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine .Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde is 217.18 .Scientific Research Applications

Antibacterial Applications

This compound has been identified to possess antibacterial properties, which makes it a candidate for the development of new antibacterial agents. Its efficacy against various bacterial strains can be studied to determine its spectrum of activity and potential as a therapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory potential of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde can be explored through in vivo and in vitro studies. This could lead to the development of new anti-inflammatory medications, especially for conditions where current treatments are inadequate .

Cancer Research

In cancer research, this compound’s ability to inhibit the growth of cancer cells can be evaluated. Studies can focus on its effects on cell viability, apoptosis, and cell cycle arrest in various cancer cell lines .

Analgesic Properties

The analgesic properties of this molecule can be assessed using pain models. Research can be directed towards understanding its mechanism of action and potential side effects, which could contribute to the creation of new pain management drugs .

Anticonvulsant Effects

As an anticonvulsant, 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde can be studied for its effectiveness in preventing or reducing the frequency of seizures. This includes research into its pharmacokinetics and interaction with other anticonvulsant drugs .

Anthelmintic Use

The anthelmintic activity suggests that this compound could be used to develop treatments against parasitic worms. Investigations can include its efficacy against different species of helminths and its safety profile .

Antioxidant Potential

The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. This research could lead to its application in preventing oxidative stress-related diseases .

Herbicidal Activity

Lastly, the herbicidal activity of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde can be explored for agricultural applications. Studies can determine its selectivity and environmental impact, aiming to develop safer and more effective herbicides .

Mechanism of Action

Future Directions

Pyrazole derivatives, including 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on exploring new synthesis methods and applications of these compounds .

properties

IUPAC Name |

1-(3-nitrophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-2-1-3-10(4-9)13(15)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGWNCUVCJTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrophenyl)pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile](/img/structure/B2937465.png)

![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)

![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)

![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)